molecular formula C11H7ClN6O2 B2762489 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide CAS No. 1396625-48-1

2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2762489
CAS No.: 1396625-48-1
M. Wt: 290.67
InChI Key: KXXSLZJOYNUZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that features a tetrazole ring, an isoxazole ring, and a chlorophenyl group

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic potential. Its structural features suggest it could be useful in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxylic acid
  • 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-methylamide

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide may exhibit unique properties due to the presence of the carboxamide group. This functional group can influence the compound’s solubility, reactivity, and ability to form hydrogen bonds, potentially enhancing its biological activity and making it a more versatile building block in synthetic chemistry.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN6O2/c12-7-1-3-8(4-2-7)18-15-10(14-17-18)11(19)13-9-5-6-20-16-9/h1-6H,(H,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXSLZJOYNUZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NOC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.